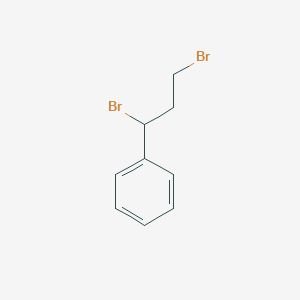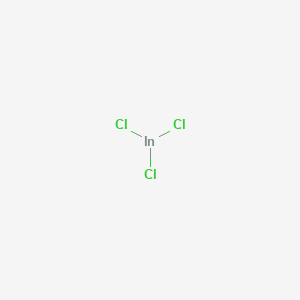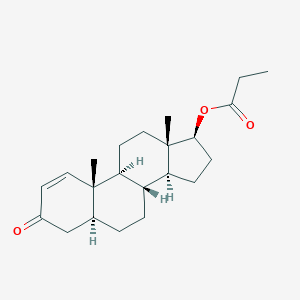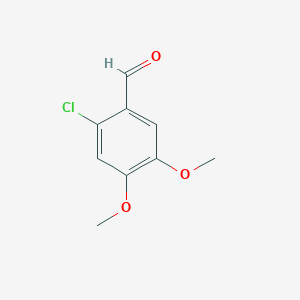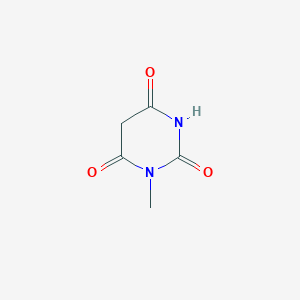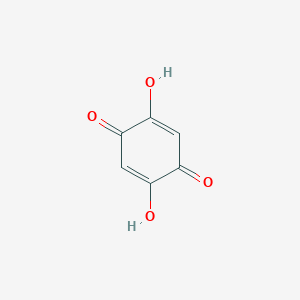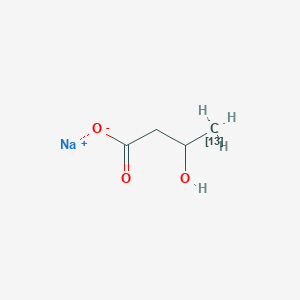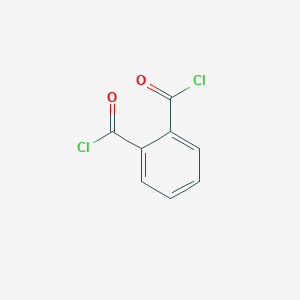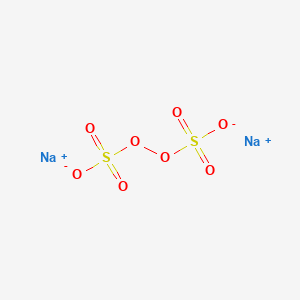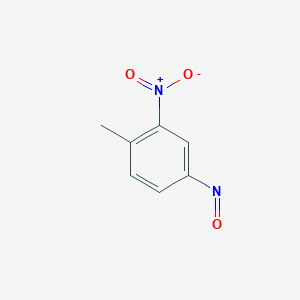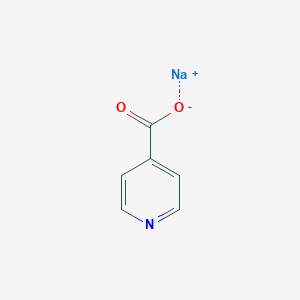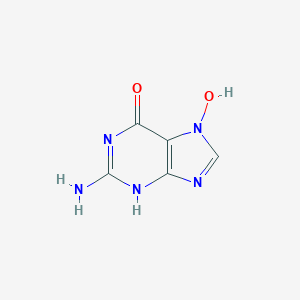
7-Hydroxyguanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxyguanine is a naturally occurring DNA lesion that is formed by oxidative damage to guanine nucleotides. This lesion plays a crucial role in the development of various diseases, including cancer, and has been the focus of extensive scientific research in recent years.
科学的研究の応用
Antitumor Activity
7-Hydroxyguanine and its derivatives have been studied for their antitumor activities. Kitahara et al. (1986) explored the enzymatic conversion of 7-hydroxyguanine to its nucleosides, finding that these nucleosides exhibit antitumor activity against mouse leukemia L1210 cells. In a related study, Kitahara et al. (1990) prepared new 7-hydroxyguanine derivatives and compared their biological activities, noting their inhibitory effects on the focus formation of Rous sarcoma virus and their antitumor activities against mouse leukemia L1210.
DNA Repair and Mutagenesis
Several studies have focused on the role of 7-hydroxyguanine and its oxidized form, 8-hydroxyguanine, in DNA repair and mutagenesis. Bessho et al. (1993) discovered that mammalian N-methylpurine-DNA glycosylase, responsible for the removal of N-alkylpurines, also releases 8-hydroxyguanine from DNA. Le Page et al. (1999) analyzed the repair pathways of oxidative lesions like 8-hydroxyguanine in human cells.
Antimicrobial Production
Kitahara et al. (1985) identified 7-hydroxyguanine as an antimetabolite produced by Streptomyces purpurascens, noting its ability to inhibit the growth of experimental tumors such as L1210 leukemia.
Cancer Susceptibility and DNA Adducts
Research has also been conducted on the association between 7-hydroxyguanine and cancer susceptibility. Xu et al. (2002) found significant differences in the genotype frequency of hOGG1, a gene encoding a DNA glycosylase that removes 8-hydroxyguanine from DNA, between prostate cancer cases and controls.
特性
CAS番号 |
16870-91-0 |
|---|---|
製品名 |
7-Hydroxyguanine |
分子式 |
C5H5N5O2 |
分子量 |
167.13 g/mol |
IUPAC名 |
2-amino-7-hydroxy-1H-purin-6-one |
InChI |
InChI=1S/C5H5N5O2/c6-5-8-3-2(4(11)9-5)10(12)1-7-3/h1,12H,(H3,6,8,9,11) |
InChIキー |
PIIRLHSJVLBMJN-UHFFFAOYSA-N |
異性体SMILES |
C1=NC2=C(N1O)C(=O)N=C(N2)N |
SMILES |
C1=NC2=C(N1O)C(=O)NC(=N2)N |
正規SMILES |
C1=NC2=C(N1O)C(=O)N=C(N2)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



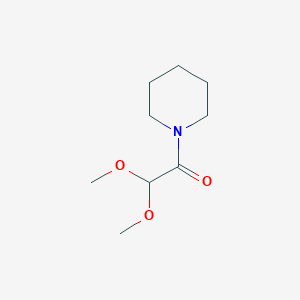
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
